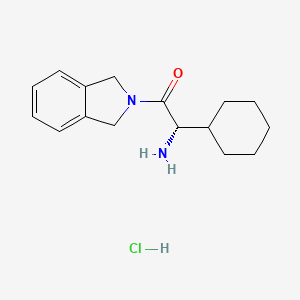
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride typically involves the formation of the isoindole ring through various cyclization reactions. One common method is the palladium-catalyzed cascade C-H transformation, which involves the dehydrogenation of isoindolines followed by C-H arylation . Another approach includes multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides and münchnones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
化学反应分析
Types of Reactions
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the isoindole ring into isoindoline derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H activation, titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include a variety of isoindole derivatives, such as 1-arylisoindoles, 2-alkyl-1-propylsulfanyl-substituted isoindoles, and other functionalized isoindoles .
科学研究应用
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The isoindole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride include other isoindole derivatives, such as:
- 1-arylisoindoles
- 2-alkyl-1-propylsulfanyl-substituted isoindoles
- N-isoindoline-1,3-diones
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group and the hydrochloride salt form, which may enhance its solubility and stability. These properties make it a valuable compound for various applications in research and industry .
属性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2;1H/t15-;/m0./s1 |
InChI 键 |
LHAODBQXTZLZPD-RSAXXLAASA-N |
手性 SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CC3=CC=CC=C3C2)N.Cl |
规范 SMILES |
C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(+/-)-1-[(3R*,4R*)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1516778.png)
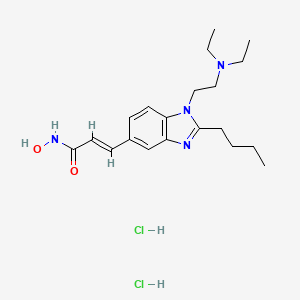
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)
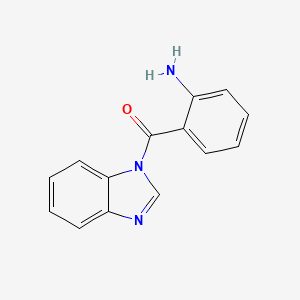
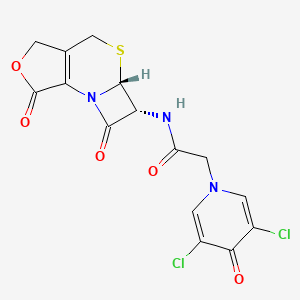

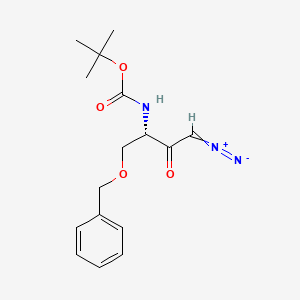


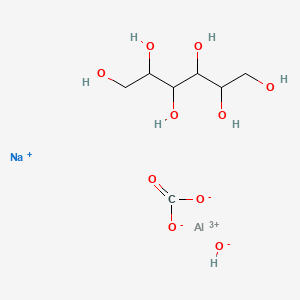
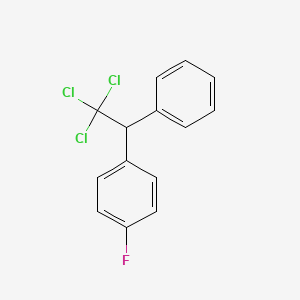
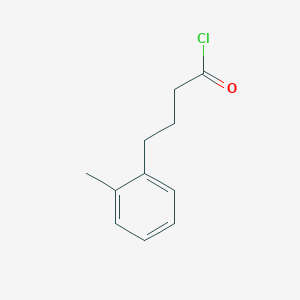
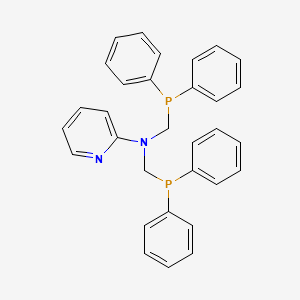
![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)
